molecular formula C5H9IO2 B3041765 Oxetane, 3-hydroxymethyl-3-iodomethyl CAS No. 35842-58-1

Oxetane, 3-hydroxymethyl-3-iodomethyl

Cat. No.: B3041765
CAS No.: 35842-58-1
M. Wt: 228.03 g/mol
InChI Key: KFKOWZQKJBZPTJ-UHFFFAOYSA-N
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Description

Oxetane, 3-hydroxymethyl-3-iodomethyl, is a chemical compound with the molecular formula C₅H₉IO₂ and a molecular weight of 228.0282 . It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of oxetane, 3-hydroxymethyl-3-iodomethyl, typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of an electrophilic halogen source . This method allows for the formation of the oxetane ring with the desired substituents.

Industrial production methods for oxetane derivatives often involve the use of cationic ring-opening polymerization. This process utilizes heteropolyacids as catalysts to promote the polymerization of oxetane monomers, resulting in the formation of polyoxetanes . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Oxetane, 3-hydroxymethyl-3-iodomethyl, undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include halogen sources for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Oxetane, 3-hydroxymethyl-3-iodomethyl, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxetane, 3-hydroxymethyl-3-iodomethyl, involves its ability to undergo ring-opening reactions. The strained four-membered ring of oxetanes makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, allowing the compound to exert its effects in various applications.

Comparison with Similar Compounds

Oxetane, 3-hydroxymethyl-3-iodomethyl, can be compared with other similar compounds, such as:

    3-Hydroxymethyl-3-methyl-oxetane: This compound has a similar structure but with a methyl group instead of an iodine atom.

    3-Ethyl-3-hydroxymethyl-oxetane: This compound has an ethyl group instead of an iodine atom.

The uniqueness of this compound, lies in its iodine substituent, which imparts distinct reactivity and chemical properties compared to other oxetane derivatives.

Properties

IUPAC Name

[3-(iodomethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKOWZQKJBZPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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